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molecular formula C8H3Cl2N3O2 B182880 4,7-Dichloro-6-nitroquinazoline CAS No. 162012-71-7

4,7-Dichloro-6-nitroquinazoline

Cat. No. B182880
M. Wt: 244.03 g/mol
InChI Key: VHFFODQAQLNACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044063B2

Procedure details

4.00 g of the above crystalline 6-nitro-7-chloro-quinazolone was refluxed with 15 mL of phosphoryl chloride for 2 h, then the reaction mixture was poured into ice water, filtered and dried to obtain the intermediate 6-nitro-4,7-dichloro-quinazoline; The intermediate was dissolved into 30 mL of isopropanol, and 3.00 g of 3-chloro-4-(m-fluoro-benzyloxy)-aniline was added. The reaction mixture was reacted under reflux for 2 h and a lot of solid was deposited, which was filtered and dried under vacuum to obtain the solid product of 6-nitro-7-chloro-4-amino substituted quinazoline (3.83 g).
Name
6-nitro-7-chloro-quinazolone
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[NH:10][C:9](=O)[N:8]=[CH:7]2)([O-:3])=[O:2].P(Cl)(Cl)([Cl:18])=O>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[N:10]=[CH:9][N:8]=[C:7]2[Cl:18])([O-:3])=[O:2]

Inputs

Step One
Name
6-nitro-7-chloro-quinazolone
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NC(NC2=CC1Cl)=O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC=NC2=CC1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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